molecular formula C10H8BrNO B1337417 1-(4-bromo-1H-indol-3-yl)ethanone CAS No. 195874-03-4

1-(4-bromo-1H-indol-3-yl)ethanone

Cat. No. B1337417
M. Wt: 238.08 g/mol
InChI Key: KNZUUSYLBPQSIS-UHFFFAOYSA-N
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Description

1-(4-bromo-1H-indol-3-yl)ethanone is a compound that is structurally related to various brominated aromatic ketones, which have been the subject of several research studies due to their potential applications in medicinal chemistry and materials science. Although the specific compound is not directly studied in the provided papers, the related compounds that have been investigated offer insights into the chemical behavior and properties that could be extrapolated to 1-(4-bromo-1H-indol-3-yl)ethanone.

Synthesis Analysis

The synthesis of brominated aromatic ketones typically involves the introduction of a bromine atom into an aromatic system, which can be achieved through various methods such as halogenation with bromine reagents. For instance, 2-bromo-1-(4-hydroxyphenyl)ethanone was synthesized using Br2 as a brominating agent, achieving a yield of 64.7% with a purity of 90.2% . Similarly, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one was prepared by refluxing with glacial acetic acid in the presence of fused ZnCl2 . These methods could potentially be adapted for the synthesis of 1-(4-bromo-1H-indol-3-yl)ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using computational methods and compared with experimental data. For example, the molecular structure of a pyrazole derivative was optimized using various computational methods, and the results were in agreement with experimental infrared bands and X-ray diffraction data . The geometrical parameters obtained from these studies can provide a basis for understanding the molecular structure of 1-(4-bromo-1H-indol-3-yl)ethanone.

Chemical Reactions Analysis

The reactivity of brominated aromatic ketones can be influenced by the presence of the bromine atom, which can participate in further chemical transformations. For instance, the brominated naphthalene derivative was used as a precursor for the synthesis of more complex molecules by condensation reactions . The chemical behavior of 1-(4-bromo-1H-indol-3-yl)ethanone could be explored through similar reactions, potentially leading to the formation of new compounds with interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic ketones are often characterized by their spectroscopic data, such as NMR, and their potential applications in nonlinear optics, as indicated by the calculated first hyperpolarizability of a pyrazole derivative . The electronic properties, such as HOMO-LUMO analysis, can provide insights into the charge transfer within the molecule, which is crucial for understanding its reactivity and interaction with other molecules . The molecular electrostatic potential (MEP) analysis can also reveal the distribution of charges across the molecule, which is important for predicting sites of reactivity and molecular interactions .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Antimicrobial Activity : Novel 1H-Indole derivatives, including 1-(4-bromo-1H-indol-3-yl)ethanone, exhibit significant antimicrobial activity. This includes both antibacterial and antifungal effects against various microorganisms such as Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Letters in Applied NanoBioScience, 2020).

Synthesis and Characterization

  • Derivative Synthesis : Research has been conducted on the synthesis of novel derivatives of 1-(4-bromo-1H-indol-3-yl)ethanone, involving bromoacetylation and various spectral techniques for compound identification, showing pronounced antibacterial activities (IJNC, 2021).
  • Synthesis of Novel Indole Derivatives : Studies include the synthesis of new indole derivatives with potential use in various biological activities, including anti-inflammatory and analgesic properties (Letters in Drug Design & Discovery, 2022).

Biological Evaluation

Pharmaceutical Research

  • NMDA Receptor Ligands : Compounds synthesized from 1-(4-bromo-1H-indol-3-yl)ethanone have been investigated as ligands for N-methyl-D-aspartate receptors, displaying potential neuroprotective effects (Bioorganic & medicinal chemistry, 2014).

Safety And Hazards

The safety information for 1-(4-bromo-1H-indol-3-yl)ethanone indicates that it has a GHS07 signal word, which means it is a warning . The hazard statements include H302, H315, H319, and H335 . More research is needed to provide a comprehensive analysis of the safety and hazards of this compound.

properties

IUPAC Name

1-(4-bromo-1H-indol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-6(13)7-5-12-9-4-2-3-8(11)10(7)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZUUSYLBPQSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444413
Record name 1-(4-bromo-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromo-1H-indol-3-yl)ethanone

CAS RN

195874-03-4
Record name 1-(4-bromo-1H-indol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30444413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-1H-indol-3-yl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RR Knowles, J Carpenter, SB Blakey… - … (Royal Society of …, 2011 - ncbi.nlm.nih.gov
A total synthesis of the marine natural product diazonamide A (1) has been accomplished. This work features a highly stereoselective synthesis of the C (10) quaternary center and the …
RR Knowles, J Carpenter, SB Blakey, A Kayano… - Chemical …, 2011 - pubs.rsc.org
A total synthesis of the marine natural product diazonamide A (1) has been accomplished. This work features a highly stereoselective synthesis of the C(10) quaternary center and the …
Number of citations: 0 0-pubs-rsc-org.brum.beds.ac.uk
S Tilvi, KS Singh - Current Organic Chemistry, 2016 - ingentaconnect.com
Secondary metabolites containing oxazole, oxazoline and isoxazoline ring skeletons are widely distributed in both marine and terrestrial organisms. They possess significant biological …

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